N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a triazolo[4,3-a]pyridine ring, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound has been explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological and therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine derivatives: These compounds share a similar triazolo[4,3-a]pyridine core but may differ in the substituents attached to the ring.
Furan-2-carboxamide derivatives: These compounds contain the furan-2-carboxamide moiety but may have different core structures.
Uniqueness: N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1-6H,7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGLGTAZLHHTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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